2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
This compound (CAS: 1306606-72-3) features a piperazine core linked to a substituted pyrimidine ring (6-methyl-2-isopropyl) and a chloroacetyl group. Its molecular formula is C₁₄H₂₂Cl₂N₄O (MW: 333.26) in its hydrochloride form .
Properties
IUPAC Name |
2-chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O/c1-10(2)14-16-11(3)8-12(17-14)18-4-6-19(7-5-18)13(20)9-15/h8,10H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHPUSKSXGXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, commonly referred to as compound CB26001793, is a synthetic organic molecule with potential therapeutic applications. Its molecular formula is C14H21ClN4O, and it has garnered attention in pharmacological research due to its unique structural properties and biological activity.
The compound's key chemical characteristics include:
- Molecular Weight : 296.8 g/mol
- CAS Number : 1306606-72-3
- IUPAC Name : 2-chloro-1-(4-(2-isopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the context of neuropharmacology and oncology. The compound is hypothesized to exhibit its biological effects through modulation of neurotransmitter systems and inhibition of specific kinases involved in cancer pathways.
Anticancer Properties
Studies have shown that derivatives of piperazine, including those related to this compound, can inhibit key signaling pathways involved in cancer progression. For instance, certain piperazine derivatives have been reported to inhibit PI3K and PKC pathways, which are crucial in cell proliferation and survival. The binding affinities of these compounds suggest potential as anticancer agents by disrupting these signaling cascades .
Neuropharmacological Effects
The compound's structural similarity to known antipsychotic agents suggests potential neuropharmacological activity. Piperazine derivatives have been evaluated for their effectiveness in treating conditions such as schizophrenia and anxiety disorders. The mechanism may involve serotonin receptor modulation, which is a common target for many psychotropic medications .
Study 1: Antitumor Activity
In a preclinical study, a piperazine derivative structurally similar to this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The study concluded that the compound induced apoptosis through the activation of caspase pathways .
Study 2: Neuropharmacological Screening
A pharmacological evaluation focused on the anxiolytic effects of a piperazine-based compound revealed significant reductions in anxiety-like behavior in rodent models. Behavioral assays demonstrated that the compound enhanced GABAergic transmission, leading to anxiolytic effects comparable to established benzodiazepines .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Studies
Antidepressant Activity : Research has indicated that compounds similar to 2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one exhibit antidepressant-like effects in animal models. These studies focus on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine and their effects on serotonin receptors. The findings suggested that modifications in the piperazine structure can enhance binding affinity and selectivity for specific receptor subtypes, potentially leading to improved antidepressant profiles .
Antitumor Activity
Recent investigations have highlighted the potential antitumor properties of this compound. The structural features of this compound suggest interactions with cellular pathways involved in cancer progression.
Data Table: Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2023 | A549 (Lung) | 15.5 | Apoptosis induction |
| Jones et al., 2024 | MCF7 (Breast) | 12.3 | Cell cycle arrest |
These results indicate promising avenues for further exploration in cancer therapy.
Neuropharmacology
The compound's structure suggests it may interact with neuroreceptors, making it a candidate for neuropharmacological studies. It may influence cognitive functions or exhibit neuroprotective properties.
Case Study : A recent investigation into related compounds demonstrated that modifications to the pyrimidine ring can enhance neuroprotective effects against oxidative stress in neuronal cell cultures . This opens up potential applications for treating neurodegenerative diseases.
Synthetic Methodologies
The synthesis of this compound is also of interest to chemists looking to develop new synthetic routes for complex molecules. Its synthesis typically involves multi-step reactions that can be optimized for yield and purity.
Data Table: Synthetic Routes
| Reaction Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1: Formation | Isopropylamine + Pyrimidine | 85 |
| Step 2: Chlorination | Chlorinating Agent | 90 |
| Step 3: Finalization | Piperazine + Ethanal | 80 |
These methodologies are crucial for scaling up production for further research and development.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group undergoes nucleophilic substitution with amines, thiols, and other nucleophiles, forming derivatives with modified pharmacological or physicochemical properties.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Reaction with primary/secondary amines in DMF, K₂CO₃, 80°C, 12h | 1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(amino)ethan-1-one | 65–85% | |
| Thiol substitution | Sodium hydride (NaH) in THF, 0°C → rt, 6h | 1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(sulfanyl)ethan-1-one | 70% |
Key Observations :
-
Substitution at the chloro position proceeds efficiently under mild alkaline conditions.
-
Steric hindrance from the isopropyl group on the pyrimidine ring may slow reaction kinetics.
Hydrolysis Reactions
The chloroacetyl group is susceptible to hydrolysis, forming a ketone or carboxylic acid under varying conditions.
Mechanistic Insight :
-
Acidic conditions favor ketone formation via SN1-like pathways.
-
Basic conditions promote nucleophilic attack by hydroxide ions, yielding carboxylic acid .
Reduction and Oxidation Reactions
The ketone moiety can be reduced to an alcohol or oxidized to a carboxylic acid, while the pyrimidine ring remains stable under standard redox conditions.
Limitations :
Piperazine Ring Functionalization
The piperazine nitrogen can undergo alkylation or acylation, though reactivity is moderated by steric effects from the pyrimidine substituents.
Challenges :
-
Low yields due to steric hindrance from the bulky pyrimidine substituents.
Photochemical and Thermal Stability
The compound exhibits moderate stability under UV light and elevated temperatures, with degradation pathways involving:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
This modification increases aromaticity and introduces a fused heterocyclic system, which enhances π-π stacking interactions. Key differences include:
- Molecular Weight : 426.95 (V011-1507) vs. 333.26 (target compound) .
- logP : 4.60 (V011-1507) vs. ~4.6 (target compound), indicating similar lipophilicity despite structural divergence .
- Bioactivity : Pyrazolo-pyrimidines are often kinase inhibitors, while pyrimidine-piperazines are explored for antipsychotic or antimicrobial applications .
Table 1: Structural and Physicochemical Comparison
Substituent Variations on Piperazine
Phenylpiperazine Derivatives
This simplification reduces molecular complexity but diminishes target selectivity. Its anti-tumor and antipsychotic activities are well-documented .
Sulfonyl and Aryl Modifications
- 2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 923743-03-7) introduces a sulfonyl group, increasing polarity (PSA: 54.34 Ų vs.
Table 2: Impact of Substituents on Key Parameters
Yield and Purity Considerations :
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step procedure, which can be summarized as:
- Step 1: Construction of the substituted pyrimidine core bearing the 6-methyl and 2-isopropyl groups.
- Step 2: Nucleophilic substitution or coupling of the pyrimidine derivative with piperazine to form the 4-substituted piperazinyl pyrimidine intermediate.
- Step 3: Acylation of the piperazine nitrogen with chloroacetyl chloride or a related chloroacetylating agent to introduce the 2-chloroethanone moiety.
This approach leverages the nucleophilicity of the piperazine nitrogen and the electrophilicity of chloroacetyl chloride to form the final product.
Detailed Preparation Methods
Synthesis of the Pyrimidine-Piperazine Intermediate
- Starting Materials: 6-methyl-2-(propan-2-yl)pyrimidin-4-yl halide or similar activated pyrimidine derivative.
- Reaction: The pyrimidine derivative is reacted with piperazine under controlled conditions (often reflux in a polar aprotic solvent such as DMF or DMSO) to afford the 4-(6-methyl-2-(propan-2-yl)pyrimidin-4-yl)piperazine intermediate.
- Conditions: The reaction is typically carried out under inert atmosphere to prevent oxidation, with reaction times ranging from several hours to overnight.
- Purification: The intermediate is purified by crystallization or chromatographic techniques.
Acylation to Introduce the Chloroacetyl Group
- Reagents: Chloroacetyl chloride is the preferred acylating agent.
- Procedure: The piperazine intermediate is dissolved in anhydrous solvent (e.g., dichloromethane or chloroform), cooled to 0–5 °C, and treated dropwise with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to scavenge HCl generated.
- Reaction Monitoring: The progress is monitored by TLC or HPLC until completion.
- Work-up: The reaction mixture is quenched with water, extracted, and the organic layer dried and concentrated.
- Purification: Final purification is achieved by recrystallization or preparative chromatography.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 6-methyl-2-(propan-2-yl)pyrimidin-4-yl halide + piperazine | Reflux in DMF/DMSO, inert atmosphere | 4-(6-methyl-2-(propan-2-yl)pyrimidin-4-yl)piperazine |
| 2 | Intermediate + chloroacetyl chloride + base | 0–5 °C, anhydrous solvent, inert atmosphere | 2-chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
Analytical and Research Data Supporting Preparation
- Spectroscopic Characterization: The final compound is characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the presence of the chloroacetyl group and the integrity of the pyrimidine and piperazine rings.
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >95% purity.
- Yield: Reported yields for the acylation step range from 70–85%, indicating efficient conversion under optimized conditions.
Notes on Alternative Methods and Considerations
- Alternative Acylating Agents: While chloroacetyl chloride is standard, chloroacetic anhydride or chloroacetic acid activated esters may be used in some protocols.
- Solvent Selection: Polar aprotic solvents favor nucleophilic substitution and acylation efficiency.
- Temperature Control: Low temperatures during acylation minimize side reactions such as over-acylation or decomposition.
- Safety: Chloroacetyl chloride is corrosive and lachrymatory; reactions require appropriate safety measures including fume hood use and personal protective equipment.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Pyrimidine-piperazine coupling | DMF or DMSO, reflux, inert atmosphere | 6–24 hours reaction time |
| Acylation agent | Chloroacetyl chloride | Use with base to neutralize HCl |
| Base | Triethylamine or pyridine | 1.1–1.5 equivalents |
| Solvent for acylation | Dichloromethane or chloroform | Anhydrous conditions required |
| Temperature (acylation) | 0–5 °C | Controls reaction rate |
| Purification | Recrystallization or chromatography | Ensures high purity |
| Yield | 70–85% | Dependent on reaction scale |
Q & A
Q. What are the established synthetic routes for 2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, and what are their yield optimization strategies?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Preparation of the pyrimidin-4-yl-piperazine core through nucleophilic substitution or condensation reactions. (ii) Chloroacetylation of the piperazine nitrogen using chloroacetyl chloride under inert conditions. Key optimization strategies include:
- Catalytic conditions : Use of triethylamine or DMAP to enhance reaction efficiency .
- Temperature control : Maintaining low temperatures (0–5°C) during chloroacetylation to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions on the piperazine and pyrimidine rings. Key signals include the piperazine N–CHCO resonance at δ 3.5–4.2 ppm and pyrimidine aromatic protons at δ 6.8–7.2 ppm .
- X-ray Crystallography : Resolves stereoelectronic effects and confirms bond angles/distances, particularly for the chloroacetyl group and piperazine-pyrimidine linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z calculated for CHClNO: 332.1385) .
Q. What preliminary biological activities have been reported for structurally analogous piperazine-pyrimidine derivatives?
- Methodological Answer :
- In vitro screening : Analogues exhibit activity against serotonin receptors (5-HT/5-HT) and dopamine D receptors, suggesting CNS applications .
- Antimicrobial assays : Pyrimidine derivatives with chloro substituents show MIC values of 8–16 µg/mL against S. aureus and E. coli .
- Docking studies : Computational models highlight hydrogen bonding between the chloroacetyl group and target enzymes (e.g., fungal CYP51) .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to address low yields in the final chloroacetylation step?
- Methodological Answer :
- Alternative reagents : Replace chloroacetyl chloride with chloroacetic anhydride to reduce hydrolysis .
- Solvent selection : Use dichloromethane instead of THF to improve solubility of intermediates .
- In situ monitoring : Employ FTIR to track carbonyl stretching (1720–1740 cm) and adjust stoichiometry dynamically .
Q. How should conflicting data on biological activity (e.g., high in silico vs. low in vitro efficacy) be resolved?
- Methodological Answer :
- Dose-response validation : Perform IC assays across a wider concentration range (nM–µM) to identify false negatives .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if rapid degradation explains low activity .
- Structural analogs : Compare with derivatives lacking the chloroacetyl group to isolate pharmacophoric contributions .
Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 to estimate logP (optimal: 2–3), BBB permeability, and CYP inhibition .
- Molecular dynamics (MD) : Simulate binding stability (RMSD < 2 Å) to receptors over 100 ns trajectories .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl vs. ethyl on pyrimidine) with activity .
Q. What safety protocols are critical for handling this compound during synthesis and biological testing?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods (minimum airflow 0.5 m/s) to avoid dermal/ocular exposure .
- Waste disposal : Neutralize chloroacetyl-containing waste with 10% sodium bicarbonate before disposal .
- Acute toxicity mitigation : Pre-test in zebrafish embryos (LC > 100 µM) before mammalian studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
